The Precursor Landscape: A Technical Guide to Cumyl-inaca
The Precursor Landscape: A Technical Guide to Cumyl-inaca
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of novel psychoactive substances (NPS), synthetic cannabinoid precursors have emerged as a significant area of interest for forensic chemists, toxicologists, and drug development professionals. Among these, Cumyl-inaca (N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide) has been identified as a key intermediate in the synthesis of a range of potent synthetic cannabinoid receptor agonists (SCRAs). This technical guide provides an in-depth overview of Cumyl-inaca, focusing on its chemical properties, synthesis, analytical characterization, and its role as a precursor to regulated synthetic cannabinoids.
Chemical and Physical Properties
Cumyl-inaca is characterized by an indazole core linked via a carboxamide group to a cumyl (1-methyl-1-phenylethyl) moiety. As a "tail-less" precursor, it lacks the alkyl or fluorinated alkyl chain typically found on the indazole nitrogen of active SCRAs. This structural feature is believed to render Cumyl-inaca itself inactive or of low potency at cannabinoid receptors.[1][2]
Table 1: Chemical and Physical Properties of Cumyl-inaca
| Property | Value |
| Formal Name | N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide |
| Synonyms | N/A |
| CAS Number | 1631075-21-2 |
| Chemical Formula | C₁₇H₁₇N₃O |
| Molecular Weight | 279.3 g/mol |
| Exact Mass | 280.1444 [M+H]⁺ |
| Appearance | Crystalline solid |
| Solubility | DMF: 3 mg/ml; DMSO: 3 mg/ml |
Data sourced from Cayman Chemical and NPS Discovery.[1][3]
Synthesis of Cumyl-inaca and its Derivatives
The synthesis of Cumyl-inaca is foundational to the clandestine production of several potent synthetic cannabinoids. The general synthetic pathway involves the amidation of 1H-indazole-3-carboxylic acid with cumylamine (B32423).
Experimental Protocol: Synthesis of Cumyl-inaca
This protocol is based on general amide coupling reactions prevalent in the synthesis of related indazole-3-carboxamides.
Materials and Reagents:
-
1H-Indazole-3-carboxylic acid
-
Cumylamine (1-methyl-1-phenylethylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Brine solution
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cumylamine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 10% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford Cumyl-inaca.
Synthesis of Synthetic Cannabinoids from Cumyl-inaca
Cumyl-inaca serves as the immediate precursor for the synthesis of various SCRAs through N-alkylation of the indazole ring.
Experimental Protocol: Synthesis of 5F-CUMYL-PINACA from Cumyl-inaca
This protocol is based on the N-alkylation of indazole derivatives.
Materials and Reagents:
-
Cumyl-inaca
-
5-bromo-1-fluoropentane
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of Cumyl-inaca (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 5-bromo-1-fluoropentane (1.3 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 5F-CUMYL-PINACA.
Analytical Characterization
The identification and characterization of Cumyl-inaca are typically performed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the analysis of Cumyl-inaca. Under typical GC conditions, Cumyl-inaca may exhibit thermal degradation.
Table 2: GC-MS Parameters for Cumyl-inaca Analysis
| Parameter | Value |
| Instrument | Agilent 5975 Series GC/MSD or similar |
| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Key Mass Fragments (m/z) | 279 (M⁺), 145, 119, 91 |
Parameters are representative and may require optimization.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS is a powerful technique for the identification of Cumyl-inaca, providing high-resolution mass data.
Table 3: LC-QTOF-MS Parameters for Cumyl-inaca Analysis
| Parameter | Value |
| Instrument | Sciex X500R LC-QTOF-MS or similar |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation, typically a linear gradient from low to high organic phase |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Precursor Ion [M+H]⁺ | 280.1444 |
| Key Product Ions (MS/MS) | Fragmentation of the precursor ion can provide structural information |
Parameters are representative and may require optimization.
Pharmacology and Toxicology
Current knowledge suggests that Cumyl-inaca itself is likely inactive or possesses low potency as a cannabinoid receptor agonist.[1][2] Its significance lies in its role as a precursor to highly potent SCRAs. The toxicological profile of Cumyl-inaca is not well-characterized, but it has been detected in toxicology cases, often in conjunction with its more active synthetic cannabinoid derivatives.[1]
In Vitro Metabolism
While specific studies on the metabolism of Cumyl-inaca are limited, research on structurally related compounds such as CUMYL-THPINACA and cumyl-carboxamide SCRAs provides insights into its likely metabolic fate. The primary metabolic pathways for cumyl-containing synthetic cannabinoids involve hydroxylation of the cumyl group and the alkyl chain (if present), as well as glucuronidation.
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
This protocol is adapted from studies on related synthetic cannabinoids.
Materials and Reagents:
-
Cumyl-inaca
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
Procedure:
-
Pre-incubate a mixture of pooled HLMs (e.g., 1 mg/mL final protein concentration) and Cumyl-inaca (e.g., 10 µM final concentration) in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37 °C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the parent compound and potential metabolites using LC-QTOF-MS.
Signaling Pathways of Cumyl-inaca Derivatives
The synthetic cannabinoids derived from Cumyl-inaca are potent agonists of the cannabinoid receptors CB1 and CB2. Activation of these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.
Receptor Binding and Functional Activity
The potency of SCRAs derived from Cumyl-inaca is determined through receptor binding assays (to determine the affinity, Ki) and functional assays (to determine the efficacy, EC50).
Table 4: Receptor Binding and Functional Activity of Cumyl-inaca Derivatives
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| 5F-CUMYL-PINACA | CB1 | <0.1 - 2.95 | 0.43 |
| CB2 | 0.37 - 11.3 | 11.3 | |
| CUMYL-PINACA | CB1 | - | 0.15 |
| CB2 | - | 0.41 | |
| CUMYL-4CN-BINACA | CB1 | 2.6 | 0.58 |
| CB2 | 14.7 | 6.12 |
Data compiled from multiple sources and may vary based on assay conditions.[4][5][6][7]
Experimental Protocol: Radioligand Binding Assay
This is a generalized protocol for determining the binding affinity of a test compound to cannabinoid receptors.
Materials and Reagents:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
Test compound (e.g., 5F-CUMYL-PINACA)
-
Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)
-
96-well plates
-
Filtration system with glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with a range of test compound concentrations.
-
Add the radioligand to all wells at a concentration near its Kd.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Conclusion
Cumyl-inaca is a crucial precursor in the synthesis of a variety of potent and dangerous synthetic cannabinoids. While likely possessing low intrinsic activity, its ease of conversion to regulated substances makes it a compound of significant interest to the scientific and forensic communities. A thorough understanding of its synthesis, analytical properties, and the pharmacology of its derivatives is essential for the development of effective detection methods, the interpretation of toxicological findings, and the ongoing efforts to combat the public health challenges posed by novel psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. CUMYL-4CN-BINACA - Wikipedia [en.wikipedia.org]
- 3. Structure elucidation of the novel synthetic cannabinoid Cumyl-Tosyl-Indazole-3-Carboxamide (Cumyl-TsINACA) found in illicit products in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
